Arachidin-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

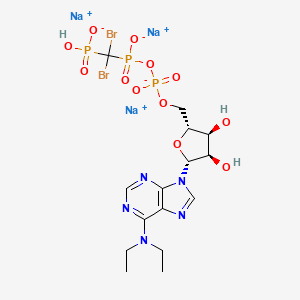

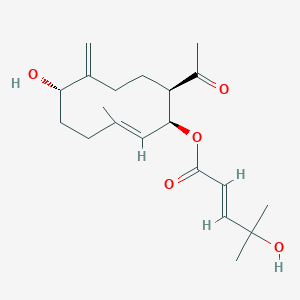

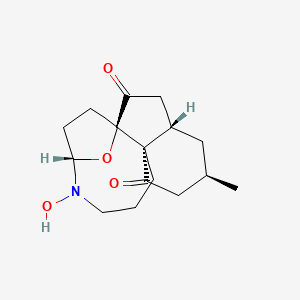

5-[(e)-2-(3, 4-Dihydroxyphenyl)ethenyl]-2-[(1E)-3-methylbut-1-en-1-yl]benzene-1, 3-diol belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 5-[(e)-2-(3, 4-Dihydroxyphenyl)ethenyl]-2-[(1E)-3-methylbut-1-en-1-yl]benzene-1, 3-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.

Applications De Recherche Scientifique

Anticancer Activity

Arachidin-1 (Ara-1), a peanut stilbenoid, exhibits promising anticancer properties. In a study conducted by Huang et al. (2010), Ara-1 was found to induce programmed cell death in human leukemia HL-60 cells. It demonstrated a higher efficacy in inducing cell death compared to resveratrol, a well-known anticancer agent. Ara-1 causes mitochondrial membrane damage, activates caspases, and induces apoptosis through both caspase-dependent and independent pathways. This suggests its potential as an effective anticancer agent, particularly for cancer cells resistant to traditional apoptotic pathways.

Anti-Inflammatory Effects

Arachidin-1 also exhibits significant anti-inflammatory effects. Chen et al. (2017) investigated its mechanism in endothelial cells. They found that Ara-1 reduces inflammation by attenuating TNF-α-induced nuclear factor-κB (NF-κB) nuclear translocation and inhibitor of κB-α (IκBα) degradation. Additionally, Ara-1 enhances the expression of phase II enzymes and reduces the generation of reactive oxygen species, highlighting its potential in anti-inflammatory therapies.

Biosynthesis and Purification

Research into the biosynthesis and purification of Arachidin-1 is crucial for its application in medicinal and health-related fields. Sharma et al. (2022) reported an elicitation strategy using various combinations of cyclodextrin, hydrogen peroxide, methyl jasmonate, and magnesium chloride to enhance the production of Ara-1 in peanut hairy root cultures. They achieved a significant increase in Ara-1 levels, providing a sustainable strategy for producing high-purity Ara-1.

Antioxidant Activity

Arachidin-1's antioxidant properties are also noteworthy. Abbott et al. (2010) focused on purifying significant quantities of Ara-1 and determining its antioxidant activity using the thiobarbituric acid reactive substances assay. Their findings suggest that Ara-1 is effective in inhibiting lipid oxidation, underscoring its potential as an antioxidant agent.

Production Enhancement

Enhancing the production of Arachidin-1 for its various applications is a key area of research. Yang et al. (2015) showed that co-treatment of peanut hairy root cultures with methyl jasmonate and cyclodextrin leads to high levels of Ara-1. This indicates a controlled and sustainable system for producing biologically active stilbenoids.

Propriétés

Nom du produit |

Arachidin-1 |

|---|---|

Formule moléculaire |

C19H20O4 |

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H20O4/c1-12(2)3-7-15-17(21)10-14(11-18(15)22)5-4-13-6-8-16(20)19(23)9-13/h3-12,20-23H,1-2H3/b5-4+,7-3+ |

Clé InChI |

YOWZUITYQFPEGQ-JLVHPEPXSA-N |

SMILES isomérique |

CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC(=C(C=C2)O)O)O |

SMILES canonique |

CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC(=C(C=C2)O)O)O |

Synonymes |

arachidin-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine](/img/structure/B1249185.png)

![1-(8,12-dihydroxy-7-{3-hydroxy-2-[6-hydroxy-3-(1-hydroxy-3-methylbutyl)-2-methoxybenzoyl]-5-methylphenyl}-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1249195.png)

![(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one](/img/structure/B1249197.png)

![N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride](/img/structure/B1249203.png)